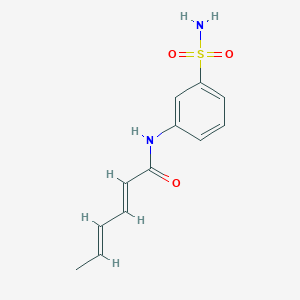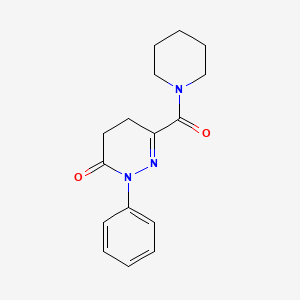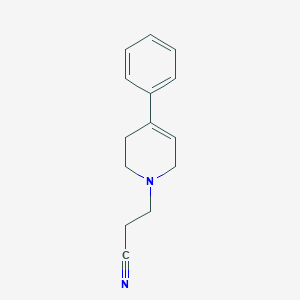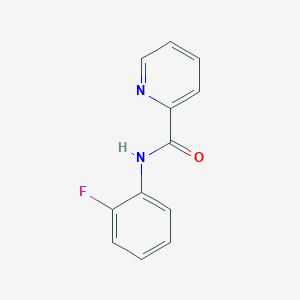
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide, commonly known as SH-6, is a small molecule inhibitor that is used in various scientific research studies. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of SH-6 involves the inhibition of protein kinase B (PKB), also known as Akt. Akt is a serine/threonine kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. SH-6 binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream signaling pathways, leading to the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
SH-6 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, SH-6 has been shown to induce cell cycle arrest and apoptosis by inhibiting the Akt/mTOR signaling pathway. In neurons, SH-6 has been shown to protect against oxidative stress and improve cognitive function by activating the Nrf2/ARE signaling pathway. In endothelial cells, SH-6 has been shown to improve endothelial function and reduce atherosclerosis by inhibiting the Akt/eNOS signaling pathway.
実験室実験の利点と制限
The advantages of using SH-6 in lab experiments include its relatively simple synthesis method, high purity, and well-established mechanism of action. However, the limitations of using SH-6 include its potential off-target effects and limited bioavailability in vivo.
将来の方向性
There are several future directions for the study of SH-6. First, further studies are needed to investigate the potential therapeutic applications of SH-6 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Second, more studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of SH-6 in different cell types and tissues. Third, the development of more potent and selective Akt inhibitors based on the structure of SH-6 may provide new opportunities for therapeutic intervention in various diseases. Finally, the use of SH-6 as a chemical probe for studying the role of Akt in different cellular processes may provide new insights into the biology of this important signaling pathway.
合成法
The synthesis of SH-6 involves the reaction of 3-aminobenzenesulfonamide with 4-pentenoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of SH-6 as a yellow solid with a purity of more than 95%. The synthesis method of SH-6 is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
SH-6 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, SH-6 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, SH-6 has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, SH-6 has been shown to improve endothelial function and reduce atherosclerosis.
特性
IUPAC Name |
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-3-4-8-12(15)14-10-6-5-7-11(9-10)18(13,16)17/h2-9H,1H3,(H,14,15)(H2,13,16,17)/b3-2+,8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMHIWSDRAGHI-CRBCFSCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)


![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)


![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)

![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
